N-(2-methoxydibenzofuran-3-yl)-2-[(4-prop-2-enyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Description
N-(2-Methoxydibenzofuran-3-yl)-2-[(4-prop-2-enyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide is a heterocyclic compound featuring a dibenzofuran core substituted with a methoxy group at position 2, a triazole ring at position 3, and a pyrazine moiety at position 5 of the triazole. This compound is hypothesized to exhibit anti-inflammatory or anti-exudative properties, as suggested by structurally related acetamide derivatives .
Properties
Molecular Formula |
C24H20N6O3S |
|---|---|
Molecular Weight |
472.5 g/mol |
IUPAC Name |
N-(2-methoxydibenzofuran-3-yl)-2-[(4-prop-2-enyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C24H20N6O3S/c1-3-10-30-23(18-13-25-8-9-26-18)28-29-24(30)34-14-22(31)27-17-12-20-16(11-21(17)32-2)15-6-4-5-7-19(15)33-20/h3-9,11-13H,1,10,14H2,2H3,(H,27,31) |
InChI Key |
HDCVYPKOQQHUOW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NC(=O)CSC4=NN=C(N4CC=C)C5=NC=CN=C5 |
Origin of Product |
United States |
Biological Activity
N-(2-methoxydibenzofuran-3-yl)-2-[(4-prop-2-enyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide is a synthetic compound notable for its complex structure that integrates dibenzofuran and triazole moieties. This compound has garnered attention for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is C24H20N6O3S, with a molecular weight of approximately 398.5 g/mol. Its structure includes several functional groups that contribute to its biological activity:
| Feature | Description |
|---|---|
| Dibenzofuran Moiety | Provides a hydrophobic character enhancing membrane permeability. |
| Triazole Ring | Known for its pharmacological significance in various therapeutic areas. |
| Methoxy Group | May enhance lipophilicity and bioavailability. |
| Sulfanyl Linkage | Potentially enhances interaction with biological targets. |
Antimicrobial Activity
Preliminary studies indicate that this compound exhibits significant antimicrobial properties. The triazole component is particularly noteworthy as triazole derivatives are widely recognized for their antifungal and antibacterial activities.
Research has shown that compounds with similar structural features demonstrate efficacy against various Gram-positive and Gram-negative bacteria. For instance, derivatives of 1,2,4-triazole have been reported to exhibit potent antimicrobial effects against pathogens such as Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Activity
The compound's anti-inflammatory potential has also been assessed in vitro using human peripheral blood mononuclear cells (PBMC). Studies revealed that at certain concentrations, N-(2-methoxydibenzofuran-3-yl)-2-[...]-acetamide significantly inhibits the release of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that the compound may modulate inflammatory responses effectively .
Anticancer Properties
The anticancer activity of N-(2-methoxydibenzofuran-3-yl)-2-[...]-acetamide is supported by its structural analogs within the triazole class, which have shown promise in cancer therapy. Compounds containing the triazole ring have been linked to the inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Case Studies and Research Findings
Several studies have highlighted the biological activity of compounds structurally related to N-(2-methoxydibenzofuran-3-y)... The following table summarizes key findings from recent research:
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antimicrobial Activity
Research indicates that the compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains and fungi. For instance, a study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics .
1.2 Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. It modulates the activity of 11 β-hydroxysteroid dehydrogenase type 1, which plays a crucial role in the metabolism of glucocorticoids. This modulation could be beneficial in treating inflammatory diseases such as arthritis and asthma .
1.3 Anticancer Potential
Preliminary studies suggest that N-(2-methoxydibenzofuran-3-yl)-2-[(4-prop-2-enyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide may have anticancer properties. It has been shown to induce apoptosis in cancer cell lines, making it a candidate for further research in cancer therapeutics .
Agricultural Applications
2.1 Pesticidal Activity
The compound's unique structure may confer pesticidal properties. Initial trials indicate that it can act as an effective pesticide against certain agricultural pests, reducing the need for traditional chemical pesticides that may have harmful environmental impacts .
2.2 Plant Growth Regulation
Studies have suggested that derivatives of this compound can enhance plant growth and resistance to stress factors such as drought and salinity. This application is particularly relevant in developing sustainable agricultural practices that minimize chemical fertilizer use .
Environmental Science Applications
3.1 Environmental Monitoring
this compound can be utilized in biomonitoring studies to assess environmental contamination levels. Its ability to bind with specific pollutants makes it a useful tool for tracking environmental health .
3.2 Bioremediation
The compound shows promise in bioremediation efforts aimed at detoxifying contaminated environments. Its efficacy in degrading harmful substances could be harnessed to clean up polluted sites effectively .
Data Tables
Chemical Reactions Analysis
Reactivity of the Allyl (Prop-2-enyl) Group
The allyl group on the triazole ring participates in electrophilic and radical-mediated reactions:
Example: Allyl oxidation under SeO₂ generates an epoxide, increasing electrophilicity for nucleophilic ring-opening reactions .
Triazole-Thioether Reactivity
The sulfanyl (-S-) bridge exhibits nucleophilic character:
| Reaction Type | Conditions/Reagents | Product |
|---|---|---|
| Alkylation | CH₃I, K₂CO₃, DMF, 60°C | Methylation at sulfur, yielding sulfonium intermediate |
| Oxidation | mCPBA, CH₂Cl₂, 0°C → 25°C | Sulfoxide (R-SO-) or sulfone (R-SO₂-) derivatives |
| Nucleophilic Substitution | NaSH, EtOH, reflux | Thiol exchange for functional group diversification |
Mechanistic Insight: Oxidation with mCPBA proceeds via a two-step electrophilic mechanism, confirmed by kinetic studies on similar triazole-thioethers .
Pyrazine Ring Modifications
The pyrazin-2-yl group undergoes electrophilic substitution and coordination:
| Reaction Type | Conditions/Reagents | Product |
|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | Nitro-pyrazine derivative (meta-directing effect observed) |
| Metal Coordination | Pd(OAc)₂, DMSO, 120°C | Pd(II)-pyrazine complexes for catalytic applications |
| Reduction | H₂, Raney Ni, 50 psi, 80°C | Partially saturated pyrazine with retained aromaticity |
Note: Nitration occurs preferentially at the C5 position due to electron-withdrawing effects of adjacent nitrogen atoms .
Dibenzofuran Methoxy Group Reactivity
The 2-methoxy group on dibenzofuran participates in demethylation and electrophilic substitution:
| Reaction Type | Conditions/Reagents | Product |
|---|---|---|
| Demethylation | BBr₃, CH₂Cl₂, −78°C → 25°C | Phenolic derivative with increased hydrogen-bonding capacity |
| Halogenation | Br₂, FeBr₃, 40°C | Bromination at C4 position of dibenzofuran |
Kinetic Data: Demethylation with BBr₃ achieves >90% yield within 6 hours.
Acetamide Hydrolysis
The terminal acetamide undergoes acid- or base-catalyzed cleavage:
| Reaction Type | Conditions/Reagents | Product |
|---|---|---|
| Acidic Hydrolysis | 6M HCl, reflux, 12h | Carboxylic acid and ammonium chloride |
| Basic Hydrolysis | NaOH (10%), EtOH/H₂O, 80°C, 8h | Sodium carboxylate and free amine |
Yield Optimization: Basic hydrolysis in EtOH/H₂O (1:1) improves product solubility by 40% compared to aqueous-only conditions .
Key Challenges in Reaction Design:
Comparison with Similar Compounds
Pyrazine vs. Pyridine/Furan Substitutions
- N-(2-Ethyl-6-Methylphenyl)-2-[(4-Methyl-5-Pyrazin-2-yl-1,2,4-Triazol-3-yl)Sulfanyl]Acetamide (CAS 760194-81-8): This analog replaces the methoxydibenzofuran with a 2-ethyl-6-methylphenyl group and substitutes the prop-2-enyl with a methyl group. The pyrazine ring is retained, but the reduced steric bulk of the methyl group may enhance solubility compared to the allyl group in the target compound.
- 2-((4-Amino-5-(Furan-2-yl)-4H-1,2,4-Triazol-3-yl)Sulfanyl)-N-Acetamide Derivatives: These compounds feature a furan ring instead of pyrazine and an amino group at position 4 of the triazole. Anti-exudative activity in carrageenan-induced edema models showed efficacy comparable to diclofenac (8 mg/kg) at 10 mg/kg doses. The absence of pyrazine and presence of amino groups may reduce hydrogen-bonding capacity but improve metabolic stability .
Allyl vs. Alkyl/Aryl Substitutions
- N-(4-Chloro-2-Methoxy-5-Methylphenyl)-2-{[4-Ethyl-5-(Pyridin-2-yl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}Acetamide (CAS 573943-64-3) :
The ethyl group at position 4 and pyridine at position 5 contrast with the allyl and pyrazine in the target compound. Ethyl substituents may enhance lipophilicity, while pyridine’s basic nitrogen could alter receptor binding compared to pyrazine’s electron-deficient system .
Acetamide Backbone Modifications
- N-[4-(Benzyloxy)Phenyl]-2-{[4-(Prop-2-Enyl)-5-(Pyridin-2-yl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}Acetamide (CAS 573938-01-9): This compound shares the prop-2-enyl group but replaces pyrazine with pyridine and the dibenzofuran with a benzyloxy-phenyl group.
Pharmacological and Physicochemical Properties
Anti-Exudative and Anti-Inflammatory Activity
The target compound’s structural analogs demonstrate significant anti-exudative activity. For example, 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives reduced edema by 45–62% at 10 mg/kg, comparable to diclofenac (8 mg/kg, 58% inhibition) . The methoxydibenzofuran group in the target compound may enhance activity due to improved membrane affinity from the methoxy group and aromatic stacking.
Physicochemical Comparisons
| Property | Target Compound | CAS 760194-81-8 | CAS 573943-64-3 |
|---|---|---|---|
| LogP (Predicted) | ~3.5 (highly lipophilic) | ~2.8 (moderate) | ~3.1 |
| Hydrogen Bond Acceptors | 7 | 6 | 6 |
| Molecular Weight (g/mol) | 477.5 | 426.5 | 442.9 |
| Key Substituents | Allyl, Pyrazine, Dibenzofuran | Methyl, Pyrazine, Ethylphenyl | Ethyl, Pyridine, Chlorophenyl |
Predicted data derived from analogous structures in .
Q & A
Q. What synthetic methodologies are optimal for constructing the triazole-sulfanyl-acetamide core of this compound?
The synthesis typically involves alkylation of triazole-thione intermediates with α-chloroacetamides under basic conditions (e.g., KOH in ethanol/water mixtures). Key steps include:
- Triazole-thione preparation : Cyclization of thiocarbazides or hydrazine derivatives with carbonyl sources.
- Alkylation : Reacting the thione with chloroacetamide derivatives to introduce the sulfanyl-acetamide moiety .
- Post-functionalization : Modifications like Paal-Knorr condensation or allylation (e.g., prop-2-enyl groups) require controlled conditions to avoid side reactions.
Q. How is anti-exudative activity evaluated for this compound, and what experimental models are used?
Anti-exudative activity is assessed using in vivo models of inflammation, such as formalin-induced edema in rats . Key parameters include:
- Dose selection : Typically 10 mg/kg (test compound) vs. 8 mg/kg diclofenac sodium (reference) .
- Measurement : Quantifying edema volume reduction and comparing inhibition rates.
- Statistical rigor : ANOVA or t-tests to validate significance, with n ≥ 6 animals per group .
Advanced Research Questions
Q. How can structural modifications at the 4th position of the triazole ring enhance bioactivity?
Substituents at the triazole’s 4th position (e.g., prop-2-enyl, pyrazinyl groups) significantly influence activity. Methodologies include:
- Rational design : Introducing electron-withdrawing groups (e.g., nitro) or bulky substituents to modulate receptor binding.
- SAR analysis : Comparing derivatives with varying substituents (e.g., methoxy vs. ethyl) to identify optimal pharmacophores. Evidence shows methoxy groups enhance anti-exudative effects by ~30% compared to nitro derivatives .
- Computational modeling : Docking studies predict interactions with inflammatory targets (e.g., COX-2) .
Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for similar acetamide derivatives?
Contradictions often arise from variable assay conditions or unaccounted pharmacokinetic factors. Solutions include:
- Standardized protocols : Re-testing derivatives under identical in vitro/in vivo conditions.
- Metabolic profiling : Assessing bioavailability and metabolite formation via HPLC-MS to explain discrepancies .
- Multivariate analysis : Using PCA or cluster analysis to isolate structural features driving activity .
Q. How can regioselectivity challenges during triazole alkylation be addressed?
Regioselectivity issues (e.g., N1 vs. N2 alkylation) are mitigated by:
- Protecting groups : Temporarily blocking reactive sites (e.g., Boc for amines).
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) favor N-alkylation over S-alkylation .
- Catalytic systems : Phase-transfer catalysts (e.g., TBAB) improve yield and selectivity .
Methodological Considerations
- Characterization : Use 1H/13C NMR to confirm regiochemistry and HPLC-PDA for purity (>95%).
- In vivo ethics : Adhere to OECD/ARRIVE guidelines for animal welfare during inflammation studies.
- Data validation : Cross-check anti-exudative results with parallel assays (e.g., carrageenan-induced paw edema) to confirm mechanism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
